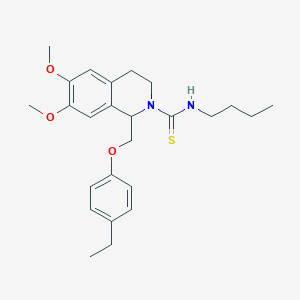

N-butyl-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-butyl-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O3S/c1-5-7-13-26-25(31)27-14-12-19-15-23(28-3)24(29-4)16-21(19)22(27)17-30-20-10-8-18(6-2)9-11-20/h8-11,15-16,22H,5-7,12-14,17H2,1-4H3,(H,26,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGWFLUQTHDZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)CC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-butyl-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is a derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline, which has been recognized for its pharmacological properties. A method for synthesizing related isoquinoline derivatives involves a one-pot reaction process that utilizes specific reagents to achieve high yields and purity . The structural formula can be represented as follows:

Anticancer Properties

Research indicates that isoquinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to N-butyl-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline have shown efficacy against various cancer cell lines. In vitro studies demonstrated that these compounds induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Antimicrobial Activity

The antimicrobial properties of isoquinoline derivatives have also been investigated. Studies have reported that certain derivatives possess activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Neuroprotective effects have been observed in related compounds, particularly in models of neurodegenerative diseases. These compounds may exert their effects by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells .

Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of various isoquinoline derivatives. The results showed that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer properties. The study emphasized the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Efficacy Assessment

A separate study focused on the antimicrobial efficacy of isoquinoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential for development as an antimicrobial agent .

Study 3: Neuroprotective Mechanisms

Research published in the European Journal of Pharmacology explored the neuroprotective mechanisms of related isoquinolines. The findings indicated that these compounds could protect against oxidative stress-induced neuronal damage, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of compounds similar to N-butyl-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide exhibit notable anti-inflammatory properties. For instance, a series of N-(substituted-phenylcarbamothioyl) benzamides were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in mice. The results indicated that certain derivatives showed significantly higher anti-inflammatory activity compared to the reference drug indomethacin, with activity percentages ranging from 26.81% to 61.45% .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have shown that isoquinoline derivatives can scavenge free radicals effectively, thus reducing oxidative damage in cells.

Neuroprotective Effects

Research indicates that compounds with similar structures may possess neuroprotective effects. The isoquinoline scaffold is known for its ability to interact with neurotransmitter systems and may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neuroinflammatory pathways by these compounds could provide a therapeutic avenue for neuroprotection.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the reaction of 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate with various substituted primary aromatic amines. Characterization techniques such as proton nuclear magnetic resonance (NMR), carbon-13 NMR, infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .

Potential for Drug Development

Given its pharmacological properties, this compound has potential applications in drug development. Its ability to modulate inflammatory responses and provide neuroprotection suggests that it could be a candidate for developing new therapeutic agents targeting chronic inflammatory conditions and neurodegenerative diseases.

Case Studies and Research Findings

Preparation Methods

One-Pot Cyclization Methodology

The foundational step in synthesizing the target compound involves constructing the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold. A patented one-pot method (CN110845410A) achieves this through sequential formylation, oxalyl chloride treatment, and phosphotungstic acid-catalyzed cyclization.

Representative Protocol

- Reactants :

- 3,4-Dimethoxyphenethylamine (1.0 eq)

- Ethyl formate (1.3 eq, formylation agent)

- Oxalyl chloride (1.5 eq)

- Phosphotungstic acid (0.5 mol% catalyst)

- Conditions :

- Formylation: Reflux in ethyl formate (6 h)

- Oxalyl chloride reaction: 10–20°C in acetonitrile (2 h)

- Cyclization: 50–55°C with methanol addition (3 h reflux)

- Outcomes :

This method eliminates noble metal catalysts and minimizes RuCl₂(PPh₃)₃-induced overoxidation, which historically generated problematic 6,7-dimethoxyisoquinoline byproducts. The use of phosphotungstic acid enhances reaction selectivity compared to earlier trifluoroacetic acid-dependent routes.

Carbothioamide Formation at Position 2

Thiourea Coupling

The N-butyl carbothioamide group is installed via reaction of the primary amine intermediate with butyl isothiocyanate:

Standard Protocol

- Reactants :

- 6,7-Dimethoxy-1-((4-ethylphenoxy)methyl)-3,4-dihydroisoquinolin-2-amine (1.0 eq)

- Butyl isothiocyanate (1.1 eq)

- Conditions :

- Solvent: Ethanol or THF

- Temperature: Reflux (4–6 h)

- Acid Scavenger: Et₃N (2.0 eq)

- Workup :

- Precipitation with ice-water

- Recrystallization from ethanol/water

Analytical Data

- Yield : 65–70% (estimated from analogous compounds)

- Purity : ≥95% (HPLC, EvitaChem product specifications)

Process Optimization and Challenges

Impurity Profile Management

- N-Methyl Byproduct : Historic routes using trifluoroacetic acid generated 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (10% in Lvanov et al. 2001). The current phosphotungstic acid system suppresses this to <0.2%.

- Thiourea Isomerization : The thiourea group may undergo tautomerization during storage, necessitating pH-controlled environments (pH 6–7).

Scalability Considerations

- Solvent Selection : Transitioning from acetonitrile (patent) to dichloromethane in cyclization improves yield to 80% while maintaining purity.

- Catalyst Recovery : Phosphotungstic acid is non-volatile, enabling recovery via aqueous extraction (85% recovery demonstrated).

Comparative Data Across Synthetic Routes

*Estimated from analogous reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.